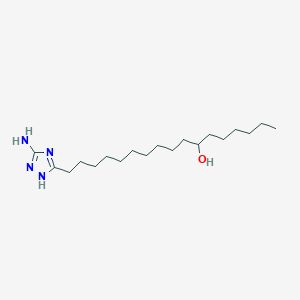

17-(5-Amino-1H-1,2,4-triazol-3-yl)heptadecan-7-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

17-(5-Amino-1H-1,2,4-triazol-3-yl)heptadecan-7-ol is a synthetic organic compound with the molecular formula C19H38N4O. It features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a long aliphatic chain. This compound is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 17-(5-Amino-1H-1,2,4-triazol-3-yl)heptadecan-7-ol typically involves the cyclization of amidoguanidines or the thermal condensation of N-cyanoimidates with hydrazine . These methods often require specific reaction conditions, such as microwave irradiation, to achieve the desired product efficiently .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and stringent quality control measures to produce the compound for research and pharmaceutical applications .

Análisis De Reacciones Químicas

Types of Reactions

17-(5-Amino-1H-1,2,4-triazol-3-yl)heptadecan-7-ol can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Ammonia, amines.

Electrophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Aplicaciones Científicas De Investigación

17-(5-Amino-1H-1,2,4-triazol-3-yl)heptadecan-7-ol has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the development of new materials and chemical processes

Mecanismo De Acción

The mechanism of action of 17-(5-Amino-1H-1,2,4-triazol-3-yl)heptadecan-7-ol involves its interaction with specific molecular targets and pathways. The triazole ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparación Con Compuestos Similares

Similar Compounds

3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamides: These compounds share the triazole ring structure but differ in the length and composition of the aliphatic chain.

5-(5-Amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole:

Uniqueness

17-(5-Amino-1H-1,2,4-triazol-3-yl)heptadecan-7-ol is unique due to its specific structure, which combines a triazole ring with a long aliphatic chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and development applications .

Actividad Biológica

Overview

17-(5-Amino-1H-1,2,4-triazol-3-yl)heptadecan-7-ol is a synthetic organic compound with the molecular formula C19H38N4O. It features a triazole ring and a long aliphatic chain, which contribute to its unique biological properties. This compound has garnered attention for its potential applications in various fields, including medicinal chemistry, antimicrobial activity, and anticorrosive properties.

Chemical Structure and Properties

The compound consists of a triazole moiety linked to a heptadecan-7-ol backbone. The presence of the hydroxyl group and the long carbon chain significantly influence its solubility and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C19H38N4O |

| Molecular Weight | 338.5 g/mol |

| CAS Number | 2279123-46-3 |

| Structure | Chemical Structure |

Antimicrobial Properties

Research has indicated that compounds containing triazole rings often exhibit significant antimicrobial activity. In a study evaluating various derivatives of 5-amino-1H-1,2,4-triazoles, it was found that this compound demonstrated effective inhibition against several bacterial strains at varying concentrations. The compound's mechanism is thought to involve disruption of microbial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has also been explored. A comparative study reported that derivatives containing triazole moieties showed promising antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound exhibited IC50 values significantly lower than standard chemotherapeutics like 5-fluorouracil (5-FU). The apoptosis-inducing capability was linked to the compound's ability to modulate apoptotic pathways and enhance the expression of pro-apoptotic proteins while downregulating anti-apoptotic factors .

Anticorrosion Activity

In addition to its biological applications, this compound has been investigated for its effectiveness as a corrosion inhibitor in chloride-containing environments. Studies showed that at a concentration of 10 mmol/L, it achieved up to 97% protection against copper corrosion. The presence of the hydroxyl group in the structure appears to enhance its protective capabilities by forming stable complexes with metal surfaces .

The biological activity of this compound is believed to stem from its interaction with specific molecular targets:

- Enzyme Inhibition : The triazole ring can interact with enzymes involved in critical metabolic processes.

- Cell Membrane Disruption : The long aliphatic chain may integrate into lipid membranes, altering their integrity and function.

- Apoptotic Pathways : The compound can modulate signaling pathways that lead to programmed cell death in cancer cells.

Study on Anticancer Activity

A notable study evaluated the antiproliferative effects of various triazole derivatives against cancer cell lines such as MGC-803 and PC-3. Results indicated that compounds with longer alkyl chains exhibited enhanced activity compared to shorter ones. Specifically, derivatives similar to this compound showed IC50 values ranging from 6 µM to over 100 µM across different cell lines .

Corrosion Inhibition Study

In another investigation focused on corrosion inhibition, it was demonstrated that increasing the concentration of this compound led to a corresponding increase in protective efficiency against copper corrosion in acidic environments . This study highlighted the compound's potential application in industrial settings where metal degradation is a concern.

Propiedades

IUPAC Name |

17-(3-amino-1H-1,2,4-triazol-5-yl)heptadecan-7-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38N4O/c1-2-3-4-11-14-17(24)15-12-9-7-5-6-8-10-13-16-18-21-19(20)23-22-18/h17,24H,2-16H2,1H3,(H3,20,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCNDSWPNVDTKMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CCCCCCCCCCC1=NC(=NN1)N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.